

# Preparing Competent E. coli with Calcium Dichloride Dihydrate: Application Notes and Protocols

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## Compound of Interest

Compound Name: Calcium dichloride dihydrate

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## Introduction

The introduction of foreign DNA into Escherichia coli is a cornerstone of modern molecular biology, essential for a vast array of applications, from gene cloning and protein expression to the development of novel therapeutics. The calcium chloride method is a widely used and cost-effective technique for rendering E. coli cells "competent," meaning they are able to take up exogenous DNA. This process involves treating the bacterial cells with a cold calcium chloride solution, which is thought to neutralize the negative charges of the phosphate backbone of DNA and the phospholipids of the cell membrane, thereby facilitating the binding of DNA to the cell surface. A subsequent heat shock step creates a thermal imbalance that is believed to induce the uptake of the DNA into the cell.

These application notes provide a detailed protocol for the preparation of competent E. coli using **calcium dichloride dihydrate**, along with data on factors that influence transformation efficiency.

## Principle of the Method

The precise mechanism of DNA uptake by chemically competent cells is not fully elucidated. However, the prevailing model suggests a two-step process. First, the divalent calcium ions

(Ca<sup>2+</sup>) interact with the negatively charged lipopolysaccharide (LPS) layer of the E. coli outer membrane and the phosphate backbone of the DNA. This interaction is thought to shield the repulsive forces between the DNA and the cell surface, allowing the DNA to adsorb to the exterior of the bacterium. The initial incubation on ice is critical for this binding to occur.

The second step, the heat shock, is a brief exposure to an elevated temperature (typically 42°C). This rapid temperature change is believed to create a thermal gradient that alters the fluidity of the cell membrane, creating transient pores and facilitating the passage of the DNA-calcium complex into the cytoplasm. Following the heat shock, the cells are returned to ice to restore the membrane integrity and then incubated in a rich medium to allow for recovery and the expression of genes encoded by the newly acquired plasmid, such as antibiotic resistance markers used for selection.

## Data Presentation

The efficiency of transformation is a critical parameter and is influenced by several factors. The following tables summarize quantitative data on the impact of key variables on transformation efficiency.

Table 1: Effect of Calcium Chloride Concentration on Transformation Efficiency

CaCl <sub>2</sub> Concentration (M)	E. coli Strain	Transformation Efficiency (CFU/μg DNA)
0.05	Field Strain	~1.3 x 10 <sup>7</sup>
0.05	ATCC 8739 (Reference Strain)	3 x 10 <sup>6</sup> - 20 x 10 <sup>6</sup>
0.1	Field Strain	2 x 10 <sup>8</sup> - 3.6 x 10 <sup>8</sup>
0.1	ATCC 8739 (Reference Strain)	~1.5 x 10 <sup>8</sup>
0.15	Field Strain	Variable and generally lower than 0.1 M
0.15	ATCC 8739 (Reference Strain)	Variable and generally lower than 0.1 M

Data suggests that 0.1 M is the optimal concentration of CaCl<sub>2</sub> for achieving high transformation efficiency for these strains.[\[1\]](#)[\[2\]](#)

Table 2: Influence of Incubation and Heat Shock Parameters on Transformation Efficiency

Parameter	Condition	Relative Transformation Efficiency
Incubation in cold CaCl <sub>2</sub>	Immediate use	Baseline
12-24 hours at 4°C	4 to 6-fold increase <a href="#">[3]</a> <a href="#">[4]</a>	Effective
Heat Shock Duration at 42°C	30 seconds	
45 seconds	Often optimal	
60 seconds	Effective	
90 seconds	Can be optimal, but may decrease viability	

Prolonged incubation on ice can significantly enhance competency.[\[4\]](#)[\[5\]](#) The optimal heat shock duration can be strain-dependent, but 45-60 seconds is a common starting point.

Table 3: Transformation Efficiency of Common E. coli Strains with the CaCl<sub>2</sub> Method

E. coli Strain	Typical Transformation Efficiency (CFU/μg DNA)	Notes
DH5α	10 <sup>5</sup> - 10 <sup>7</sup>	A versatile strain for general cloning.
XL1-Blue	10 <sup>6</sup> - 10 <sup>8</sup>	Often shows high transformation efficiency. <a href="#">[6]</a>
JM109	10 <sup>6</sup> - 10 <sup>7</sup>	Good for plasmid preparations.
TOP10	10 <sup>6</sup> - 10 <sup>7</sup>	Reliable for routine cloning.
BL21(DE3)	10 <sup>5</sup> - 10 <sup>6</sup>	Primarily used for protein expression.

Transformation efficiency can vary significantly between different strains of *E. coli*.<sup>[5]</sup>

## Experimental Protocols

### Materials and Reagents

- *E. coli* strain of choice
- LB Broth (Luria-Bertani)
- LB Agar plates
- Calcium Chloride Dihydrate ( $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Glycerol (optional, for long-term storage)
- Plasmid DNA
- Antibiotic for selection
- Sterile centrifuge tubes (50 mL and 1.5 mL)
- Sterile pipettes and tips
- Shaking incubator
- Refrigerated centrifuge
- Water bath
- Ice bucket

### Solution Preparation

#### 1. 0.1 M Calcium Chloride ( $\text{CaCl}_2$ ) Solution:

- Dissolve 1.47 g of Calcium Chloride Dihydrate ( $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$ ) in 100 mL of deionized water.
- Sterilize by autoclaving or by filtration through a 0.22  $\mu\text{m}$  filter.

- Store at 4°C. For optimal results, use a freshly prepared solution.

## 2. 0.1 M CaCl<sub>2</sub> with 15% Glycerol (for frozen stocks):

- To 85 mL of sterile 0.1 M CaCl<sub>2</sub> solution, add 15 mL of sterile glycerol.
- Mix well and store at 4°C.

## Protocol 1: Preparation of Competent E. coli Cells

- **Starter Culture:** Inoculate a single colony of E. coli into 5 mL of LB broth. Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
- **Subculture:** The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 500 mL flask.
- **Growth Monitoring:** Incubate at 37°C with vigorous shaking. Monitor the optical density at 600 nm (OD<sub>600</sub>).
- **Harvesting:** When the OD<sub>600</sub> reaches 0.35-0.4, immediately place the culture flask on ice for 20-30 minutes. It is crucial to harvest the cells during the early to mid-logarithmic growth phase.<sup>[7]</sup>
- **Centrifugation:** Transfer the chilled culture to sterile, pre-chilled 50 mL centrifuge tubes. Centrifuge at 4,000 x g for 10 minutes at 4°C.
- **Washing:** Decant the supernatant carefully, ensuring the cell pellet is not disturbed. Resuspend the pellet in 20 mL of ice-cold, sterile 0.1 M CaCl<sub>2</sub> solution.
- **Incubation:** Incubate the cell suspension on ice for at least 30 minutes. For higher efficiency, this incubation can be extended to 24 hours at 4°C.<sup>[3][4]</sup>
- **Final Centrifugation:** Centrifuge the cells again at 4,000 x g for 10 minutes at 4°C.
- **Resuspension:** Decant the supernatant and gently resuspend the cell pellet in 2 mL of ice-cold 0.1 M CaCl<sub>2</sub> solution (or 0.1 M CaCl<sub>2</sub> with 15% glycerol for long-term storage). The cells are now competent.

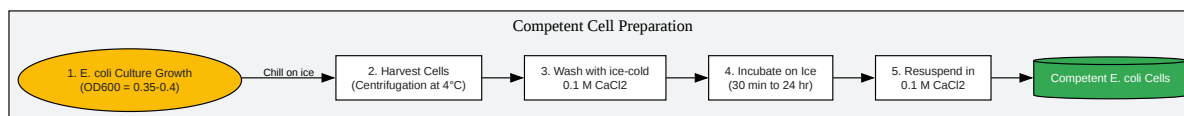
- **Aliquoting and Storage:** Aliquot 50-200  $\mu\text{L}$  of the competent cells into pre-chilled, sterile 1.5 mL microcentrifuge tubes. For immediate use, keep the cells on ice. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at  $-80^{\circ}\text{C}$ . Do not re-freeze thawed competent cells as this will significantly decrease transformation efficiency.

## Protocol 2: Transformation of Competent Cells

- **Thawing:** Thaw an aliquot of competent cells on ice. This may take 10-15 minutes.
- **DNA Addition:** Add 1-5  $\mu\text{L}$  of plasmid DNA (typically 1-100 ng) to the thawed competent cells. Gently mix by flicking the tube. Do not vortex. As a control, perform a mock transformation with no added DNA.
- **Incubation on Ice:** Incubate the cell-DNA mixture on ice for 30 minutes.
- **Heat Shock:** Transfer the tube to a  $42^{\circ}\text{C}$  water bath for exactly 45-60 seconds. The duration is critical for successful transformation.
- **Recovery on Ice:** Immediately place the tube back on ice for 2 minutes to cool.
- **Outgrowth:** Add 800  $\mu\text{L}$  of pre-warmed ( $37^{\circ}\text{C}$ ) LB or SOC medium (without antibiotic) to the tube.
- **Incubation:** Incubate the tube at  $37^{\circ}\text{C}$  for 1 hour with gentle shaking (150-200 rpm). This allows the cells to recover and express the antibiotic resistance gene.
- **Plating:** Plate 100-200  $\mu\text{L}$  of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic for selection.
- **Incubation:** Incubate the plates overnight (12-16 hours) at  $37^{\circ}\text{C}$  in an inverted position.
- **Analysis:** The following day, colonies should be visible on the plates. No colonies should be present on the control plate.

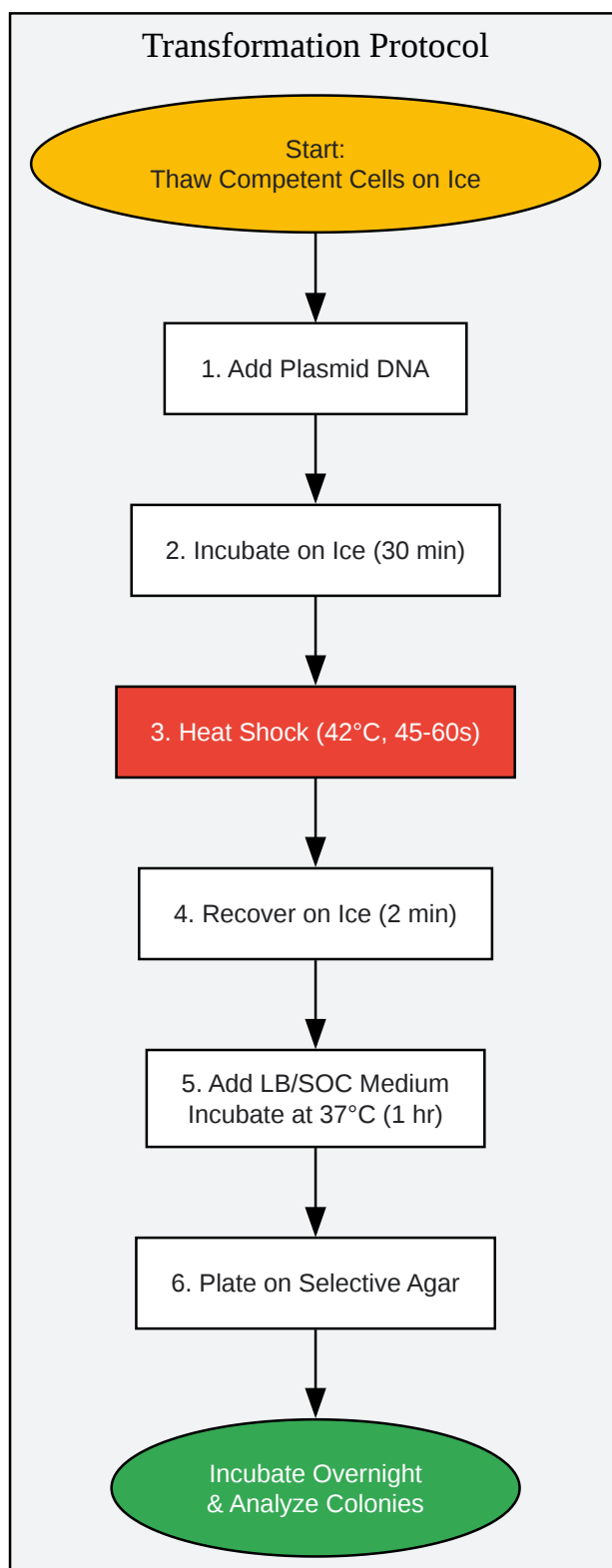
## Visualizations

## Signaling Pathway and Experimental Workflow Diagrams



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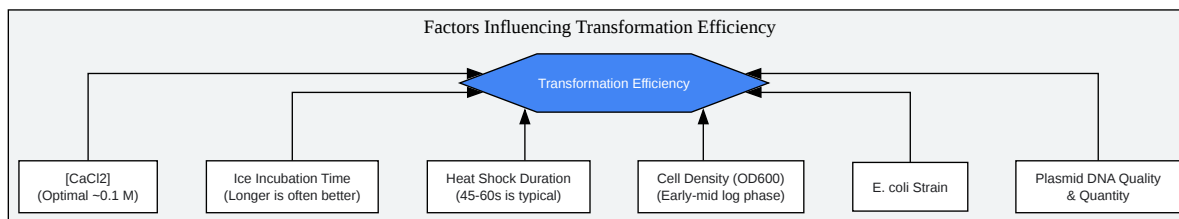
Caption: Workflow for preparing competent E. coli cells.



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Caption: Step-by-step transformation workflow.





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Caption: Key factors affecting transformation efficiency.

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